molecular formula C9H16O2S B14371359 2-Butyl-1lambda~4~-thiane-1,4-dione CAS No. 90909-28-7

2-Butyl-1lambda~4~-thiane-1,4-dione

Cat. No.: B14371359
CAS No.: 90909-28-7
M. Wt: 188.29 g/mol
InChI Key: VMSJRWLQVDSYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1lambda~4~-thiane-1,4-dione is a chemical compound that belongs to the class of thiane derivatives. Thiane derivatives are known for their unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by a thiane ring with a butyl group attached to it, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1lambda~4~-thiane-1,4-dione can be achieved through several methods. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used for the preparation of thiane derivatives due to its efficiency and simplicity.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted Paal-Knorr reactions has been reported to enhance the yield and reduce the reaction time . Additionally, the use of trifluoroacetic acid as a catalyst has been shown to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1lambda~4~-thiane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Butyl-1lambda~4~-thiane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiane derivatives and other heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Butyl-1lambda~4~-thiane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, thiane derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

2-Butyl-1lambda~4~-thiane-1,4-dione can be compared with other similar compounds, such as thiazolidinediones and other thiane derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. For instance:

Properties

CAS No.

90909-28-7

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

2-butyl-1-oxothian-4-one

InChI

InChI=1S/C9H16O2S/c1-2-3-4-9-7-8(10)5-6-12(9)11/h9H,2-7H2,1H3

InChI Key

VMSJRWLQVDSYAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)CCS1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.